(2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal
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Overview
Description
(2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal is an organic compound with a complex structure that includes a cyclohexene ring and an enal functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method involves the aldol condensation of 2,6,6-trimethylcyclohex-1-en-1-al with acetone under basic conditions, followed by selective hydrogenation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the enal group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it valuable in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of (2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal involves its interaction with specific molecular targets. The enal group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-yl acetate
- 2,6,6-trimethylcyclohex-1-en-1-yl derivatives
Uniqueness
Compared to similar compounds, (2Z)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-enal stands out due to its specific configuration and functional groups. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(Z)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7,10H,5-6,8-9H2,1-4H3/b11-7- |
InChI Key |
FJCQUJKUMKZEMH-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)C/C=C(/C)\C=O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC=C(C)C=O |
Origin of Product |
United States |
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